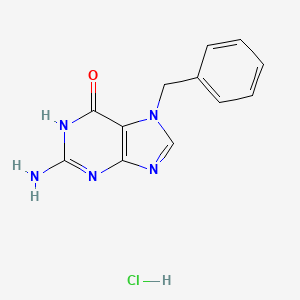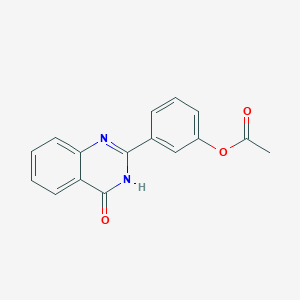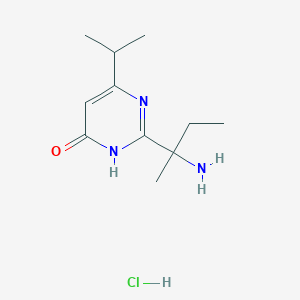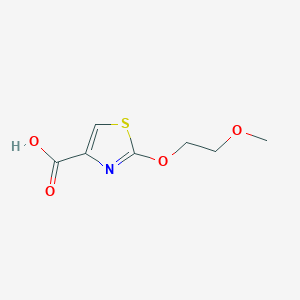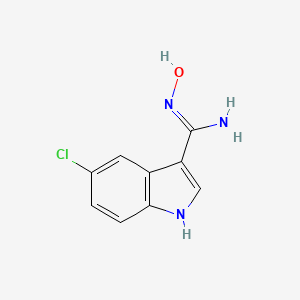
5-氯-N-羟基-1H-吲哚-3-甲酰胺
描述
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗氧化剂和抗炎剂
5-氯-N-羟基-1H-吲哚-3-甲酰胺: 由于其抗氧化和抗炎特性,在医学研究中得到应用 。它在抑制各种细胞因子方面显示出潜力,这些细胞因子是介导和调节免疫、炎症和造血的信号蛋白。该化合物特别针对其对炎症性疾病(例如炎症性肠病)和炎症在其中起关键作用的自身免疫性疾病的影响而进行研究。
农业:植物生长和保护
在农业领域,像5-氯-N-羟基-1H-吲哚-3-甲酰胺这样的吲哚衍生物因其在植物生长和保护中的作用而被探索 。它们在结构上与吲哚-3-乙酸有关,吲哚-3-乙酸是一种参与根系启动和其他生长过程的植物激素。目前正在进行研究以确定此类化合物在提高作物抗逆性和产量方面的功效。
材料科学:新型材料的合成
5-氯-N-羟基-1H-吲哚-3-甲酰胺的吲哚核心是材料科学中的一个关键结构单元。它正在被研究用于合成具有潜在应用的有机电子学、光子学以及作为先进聚合物前体的材料 。
环境科学:生态毒理学研究
吲哚衍生物在环境科学中很重要,特别是在生态毒理学研究中,5-氯-N-羟基-1H-吲哚-3-甲酰胺可用于评估吲哚相关化合物及其代谢物对生态系统的影响 。
生物化学:酶抑制
在生物化学中,5-氯-N-羟基-1H-吲哚-3-甲酰胺因其作为酶抑制剂的潜在作用而受到关注。通过调节特定酶的活性,它可以帮助理解代谢途径和治疗剂的开发 。
药理学:药物开发
药理学上,5-氯-N-羟基-1H-吲哚-3-甲酰胺因其生物活性而成为药物开发的候选者。它的吲哚部分是许多合成药物中常见的结构,它正在被研究其对各种受体的结合亲和力,这可能导致新型药物的开发 。
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .
生化分析
Biochemical Properties
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing toxicity .
Metabolic Pathways
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism and energy production within cells .
Transport and Distribution
The transport and distribution of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide in specific subcellular regions influences its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
5-chloro-N'-hydroxy-1H-indole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUMMDGIACLAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-02-3 | |
| Record name | 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



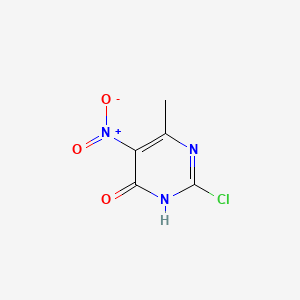
![2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)
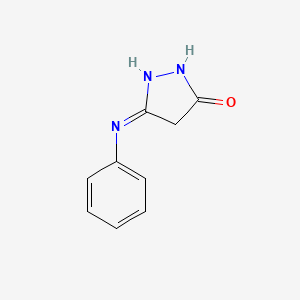

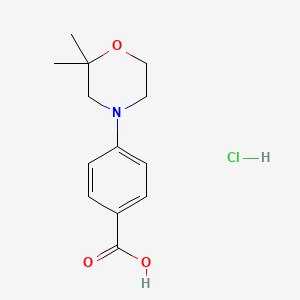
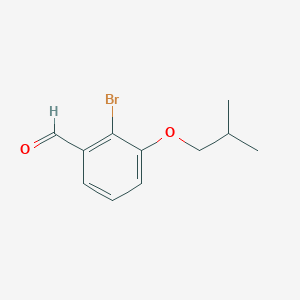
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)
